molecular formula C15H22N2O2S B3008667 N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034622-14-3

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B3008667
CAS No.: 2034622-14-3
M. Wt: 294.41
InChI Key: CACIZFHCABELNE-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research. Its molecular structure incorporates both a tetrahydro-2H-pyran ring and a thiophene-substituted piperidine, a motif found in compounds investigated for various biological activities. Piperidine and tetrahydropyran derivatives are frequently explored in drug discovery for their potential to interact with enzymatic targets . For instance, advanced inhibitors targeting epigenetic regulators like the ASH1L protein have been developed from core structures containing similar piperidine and tetrahydropyran components, demonstrating the value of this chemical space in designing potent and selective therapeutic agents . Furthermore, carboxamide derivatives based on the piperidine scaffold are actively researched for their potential applications in treating metabolic diseases . This compound is intended for non-human research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(oxan-4-yl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(16-13-5-9-19-10-6-13)17-7-3-12(4-8-17)14-2-1-11-20-14/h1-2,11-13H,3-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACIZFHCABELNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N1O1S1C_{13}H_{17}N_{1}O_{1}S_{1} with a molecular weight of 239.34 g/mol. The compound features a piperidine ring substituted with a tetrahydro-pyran and a thiophene moiety, which may influence its biological interactions.

Antifibrotic Activity

Research indicates that compounds structurally similar to this compound exhibit antifibrotic properties. For instance, inhibitors of the transforming growth factor-beta (TGF-beta) type I receptor have shown promise in reducing collagen expression in fibrotic diseases. In a study, an ALK5 inhibitor reduced collagen IA1 mRNA expression by 80% at doses as low as 1 mg/kg, suggesting that similar compounds could have significant antifibrotic effects when tested in vivo .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Compounds containing piperidine and thiophene structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. For example, certain derivatives have demonstrated inhibition of acetylcholinesterase, which is crucial for maintaining cholinergic signaling in the brain .

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in fibrotic pathways, including TGF-beta receptors and other growth factor receptors.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and kinases involved in cell signaling pathways.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, mitigating oxidative stress in cells.

Study on Antifibrotic Effects

A notable study investigated the effects of piperidine derivatives on renal fibrosis models. The administration of these compounds significantly reduced markers of fibrosis, including collagen deposition and inflammatory cytokine levels. This suggests potential therapeutic applications for treating conditions like chronic kidney disease .

Neuroprotective Study

In another study focusing on neuroprotection, a related thiophene-containing compound was tested for its effects on neuronal cell lines subjected to oxidative stress. The results indicated that the compound effectively reduced cell death and preserved neuronal function, highlighting its potential use in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Activity Compound Dose/Concentration Effect Observed
AntifibroticALK5 Inhibitor1 mg/kg80% reduction in collagen IA1 expression
NeuroprotectiveThiophene Derivative10 µMReduced neuronal cell death
AcetylcholinesterasePiperidine Derivative5 µMInhibition of enzyme activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxamides with Tetrahydro-2H-Pyran Moieties

Compound 17 : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide
  • Structure : Shares the tetrahydro-2H-pyran and piperidine-carboxamide framework but includes a naphthalene-ethyl substituent.
  • Synthesis : Prepared via reductive amination (78% yield) .
  • Pharmacokinetics : Demonstrated moderate stability in human liver microsomes (HLM) with a half-life of >60 minutes .
JNJ-47965567 : 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide
  • Structure : Larger molecular weight (488.64 g/mol , C₂₈H₃₂N₄O₂S) with a piperazinyl-pyridine motif .
  • Application : Implicated in CNS-targeted drug development due to its piperazine moiety, though specific activity data are unavailable.

Thiophene-Containing Piperidine Derivatives

Compound 29 : (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one
  • Structure : Features a thiophene-prop-2-en-1-one core linked to a benzothiazole group .
  • Activity : Exhibited potent antiproliferative activity against breast cancer (IC₅₀ = 9.39 µM), surpassing doxorubicin .
N-[2-(Thiophen-2-yl)ethyl]piperidine-4-carboxamide
  • Structure : Piperidine-4-carboxamide with a thiophen-2-yl-ethyl substituent (C₁₃H₂₀N₂OS, MW = 252.37 g/mol) .

Piperidine Carboxamides with Heterocyclic Modifications

Compound 2 : N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
  • Structure : Incorporates a benzimidazolone group instead of thiophene .
  • Synthesis : Prepared via isocyanate coupling (63% yield) .
  • Implication : The benzimidazolone moiety may confer enhanced hydrogen-bonding capacity relative to thiophene.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₂₂N₂O₂S 294.4 Thiophen-2-yl, tetrahydro-2H-pyran Smiles: O=C(NC1CCOCC1)N1CCC(c2ccs2)CC1
Compound 17 C₂₄H₃₂N₂O₂ 381.2 Naphthalene-ethyl HLM stability >60 min
Compound 29 C₁₃H₁₀N₂O₂S₂ 290.36 Thiophene-prop-2-en-1-one IC₅₀ = 9.39 µM (antiproliferative)
N-[2-(Thiophen-2-yl)ethyl]piperidine-4-carboxamide C₁₃H₂₀N₂OS 252.37 Thiophen-2-yl-ethyl Supplier-available, no activity data

Q & A

Q. What are the common synthetic routes for N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide?

The synthesis typically involves coupling a piperidine core with functionalized thiophene and tetrahydropyran groups. A general procedure (as seen in related compounds) includes:

  • Step 1: Reacting a piperidine derivative (e.g., 4-(thiophen-2-yl)piperidine) with an isocyanate or carbamoyl chloride to form the carboxamide bond. For example, using 4-iodophenyl isocyanate or similar reagents under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C .
  • Step 2: Introducing the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or reductive amination. Reaction conditions may involve catalysts like Pd(dba)₂ for coupling or NaBH₃CN for reduction .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol/water) yield the final compound. Typical yields range from 59% to 90%, depending on steric and electronic factors .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include:
    • Thiophene protons: δ 6.8–7.4 ppm (multiplet) .
    • Piperidine and tetrahydropyran carbons: δ 20–80 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁N₂O₂S: 293.1325; observed: 293.1328) .
  • HPLC: Purity ≥98% confirmed using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent Selection: Use anhydrous DCM or THF to minimize side reactions (e.g., hydrolysis of isocyanates) .
  • Catalysts: Pd-based catalysts enhance coupling efficiency for thiophene or pyran moieties .
  • Temperature Control: Lower temperatures (0–5°C) reduce byproducts during carboxamide formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation: Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or tetrahydropyran (e.g., substituents at C4) to assess impact on bioactivity .
  • Biological Assays: Test derivatives against target receptors (e.g., GPCRs, ion channels) using:
    • In vitro binding assays (e.g., radioligand displacement for P2X7 receptors) .
    • Functional assays (e.g., calcium flux measurements in HEK293 cells expressing recombinant receptors) .
  • Data Analysis: Correlate substituent electronic properties (Hammett σ values) with IC₅₀ values to identify pharmacophores .

Q. What computational strategies predict the compound’s receptor interactions?

  • Molecular Docking: Use X-ray crystallography data of homologous receptors (e.g., CGRP receptor at 1.6 Å resolution) to model binding poses .
  • MD Simulations: Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinities for SAR refinement .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays: Validate target engagement using both biochemical (e.g., SPR) and cellular (e.g., cAMP accumulation) assays .
  • Metabolic Stability Testing: Incubate compounds with liver microsomes to rule out false negatives due to rapid degradation .
  • Control Experiments: Include reference antagonists (e.g., SB-273779 for CGRP receptors) to benchmark potency .

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